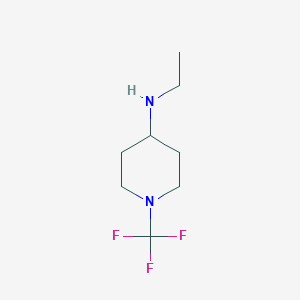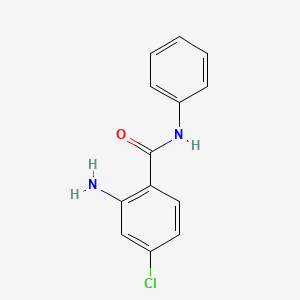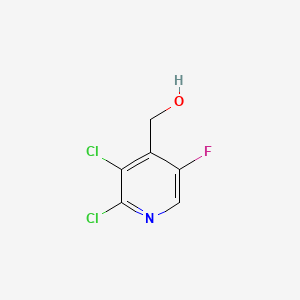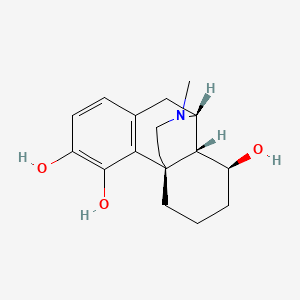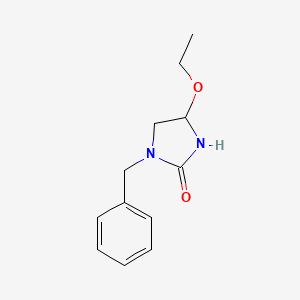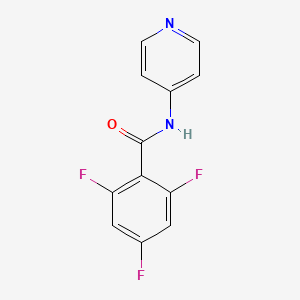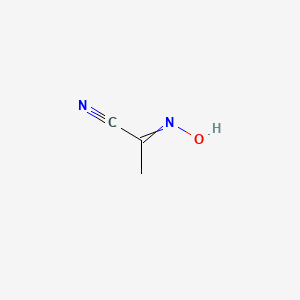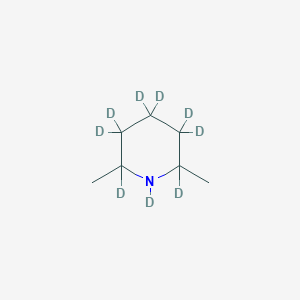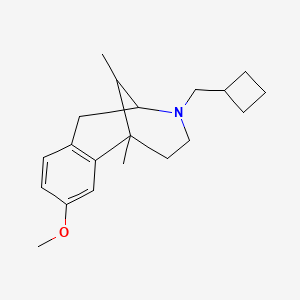
4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a chlorinated benzyl group attached to the picolinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropicolinic acid and 3-chlorobenzyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydroxide) and a solvent (e.g., dimethylformamide).
Reaction Mechanism: The reaction proceeds through the formation of an ester intermediate, followed by hydrolysis to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Handling: Efficient handling and storage of raw materials to ensure consistent quality.
Reaction Optimization: Optimization of reaction parameters, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.
Purification: Purification of the final product using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorinated benzyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloropicolinic Acid: A precursor in the synthesis of 4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid.
3-Chlorobenzyl Alcohol: Another precursor used in the synthesis.
Picolinic Acid Derivatives: Other derivatives of picolinic acid with similar structures and properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H9Cl2NO3 |
|---|---|
Molecular Weight |
298.12 g/mol |
IUPAC Name |
4-chloro-5-[(3-chlorophenyl)methoxy]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H9Cl2NO3/c14-9-3-1-2-8(4-9)7-19-12-6-16-11(13(17)18)5-10(12)15/h1-6H,7H2,(H,17,18) |
InChI Key |
LCDHJICQVGKQFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CN=C(C=C2Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


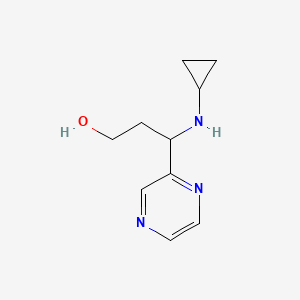
![6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine](/img/structure/B13945494.png)

